Nigrumnin II
Description
Propriétés
Formule moléculaire |
C55H88O27 |
|---|---|
Poids moléculaire |
1181.3 g/mol |
Nom IUPAC |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,16S,18S)-8-hydroxy-16-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C55H88O27/c1-20-8-11-54(73-17-20)22(3)55(70)33(82-54)14-27-25-7-6-23-12-24(9-10-52(23,4)26(25)13-32(60)53(27,55)5)75-50-45(80-49-41(68)38(65)34(61)21(2)74-49)42(69)43(31(16-57)77-50)78-51-46(81-48-40(67)36(63)29(59)19-72-48)44(37(64)30(15-56)76-51)79-47-39(66)35(62)28(58)18-71-47/h20-31,33-51,56-59,61-70H,6-19H2,1-5H3/t20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54-,55-/m1/s1 |
Clé InChI |
MVNPCFRHJXMCMA-MENRLZMASA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |
Synonymes |
(25R)-3beta,17alpha-dihydroxy-5alpha-spirostan-1 2-one 3-O-beta-D-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1--> 2))-beta-D-glucopyranosyl-(1-->4)-(alpha-L-rhamnopyra- nosyl-(1-->2))l-beta-D-galactopyranoside nigrumnin II |
Origine du produit |
United States |
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for Nigrumnin II?
- Methodological Guidance :
- Begin with a systematic review of existing synthesis pathways for structurally similar compounds .
- Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity at each synthesis step .
- Document reaction conditions (temperature, solvent systems, catalysts) with granularity to enable replication. For example, specify whether anhydrous solvents were used and how moisture-sensitive steps were controlled .
- Data Requirements :
- Include comparative yield tables under varying conditions (e.g., pH, temperature) to identify optimal parameters .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Guidance :
- Combine spectroscopic (FTIR, UV-Vis) and chromatographic (HPLC-DAD) methods to assess stability under stress conditions (heat, light, oxidation) .
- For solubility studies, use shake-flask or potentiometric titration methods, reporting results as mean ± SD across triplicate trials .
- Common Pitfalls :
- Avoid relying solely on single-point measurements; instead, generate time-resolved degradation profiles .
Q. How should researchers approach literature reviews to identify gaps in this compound’s biological activity studies?
- Methodological Guidance :
- Use Boolean search strings (e.g., "this compound AND (antioxidant OR cytotoxic)") across PubMed, Web of Science, and Scopus .
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries for mechanistic studies .
- Data Analysis :
- Create a matrix comparing reported IC50 values, cell lines tested, and assay methodologies to highlight inconsistencies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Guidance :
- Conduct a meta-analysis using PRISMA guidelines to evaluate bias in experimental designs (e.g., dose-range variability, control group adequacy) .
- Perform pathway enrichment analysis (e.g., KEGG, Reactome) on omics data to identify context-dependent signaling cascades .
- Case Study :
- If Study A reports apoptosis induction while Study B emphasizes autophagy, design dual-reporter assays (e.g., Annexin V/PI with LC3-II quantification) to test both mechanisms under identical conditions .
Q. How can computational modeling improve target prediction for this compound?
- Methodological Guidance :
- Use molecular docking (AutoDock Vina, Schrödinger) to screen against curated target libraries (e.g., ChEMBL, PDB) .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
- Data Interpretation :
- Report docking scores as ΔG (kcal/mol) and cross-reference with experimental KD values to assess model accuracy .
Q. What experimental designs mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?
- Methodological Guidance :
- Implement crossover designs in animal models to control for inter-individual variability .
- Use LC-MS/MS for plasma concentration assays, including internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Statistical Tools :
- Apply non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by bootstrap resampling to estimate confidence intervals .
Methodological Frameworks and Tools
- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment and data extraction .
- Data Contradiction Analysis : Use forest plots to visualize effect-size heterogeneity and Egger’s test to evaluate publication bias .
- Ethical Compliance : Ensure animal or human studies adhere to ARRIVE or CONSORT reporting standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
